8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
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Overview
Description
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furochromene core with acetyl, methyl, and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furochromene ring .
Scientific Research Applications
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromene: Another related compound with a similar core structure.
Furocoumarin: A compound with a fused furan ring, similar to the furochromene structure.
Uniqueness
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-acetyl-4-methyl-9-phenylfuro[2,3-h]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-11-10-16(22)24-20-14(11)8-9-15-18(20)17(19(23-15)12(2)21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUSANJCATJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976301 |
Source
|
Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-69-8 |
Source
|
Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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